molecular formula C24H19N3O B15166760 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303758-65-8

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B15166760
CAS No.: 303758-65-8
M. Wt: 365.4 g/mol
InChI Key: OSWNSXVQGNRNLG-UHFFFAOYSA-N
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Description

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a sophisticated organic compound that integrates both azo (-N=N-) and imine (-C=N-) functional groups into a single conjugated system, classifying it as an azo-Schiff base ligand. This molecular architecture is of significant interest in advanced materials research and coordination chemistry. The compound is structurally characterized by a naphthalene ring system linked via a methoxy-substituted methylidene imine bridge to an aniline derivative that is further functionalized with a phenyldiazenyl (azo) group. This specific arrangement contributes to its potential electronic properties and ligand behavior. Compounds featuring the azo group are extensively investigated for their applications in dye chemistry and as molecular switches due to their photoisomerization capabilities . Simultaneously, Schiff base derivatives are well-known for their ability to form stable complexes with various metal ions, acting as versatile ligands in coordination chemistry . The combination of these two features in a single molecule makes this reagent a valuable building block for developing new coordination polymers, metallo-supramolecular structures, and functional organic materials. Researchers may employ it in the synthesis of novel metal-organic frameworks (MOFs) or as a precursor in the study of non-linear optics and molecular sensing. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

303758-65-8

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C24H19N3O/c1-28-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)27-26-20-8-3-2-4-9-20/h2-17H,1H3

InChI Key

OSWNSXVQGNRNLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated derivatives or substituted anilines.

Scientific Research Applications

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its diazenyl group can participate in redox reactions, influencing cellular processes. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₂₄H₁₉N₃O 2-Methoxynaphthalene, phenyldiazenyl 365.43 g/mol Extended conjugation, steric bulk from naphthalene, potential for optoelectronic applications
N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline C₂₀H₁₇N₃O 3-Methoxyphenyl, phenyldiazenyl 315.38 g/mol Reduced conjugation (single benzene vs. naphthalene), higher solubility in polar solvents
(E)-4-(Phenyldiazenyl)aniline C₁₂H₁₁N₃ Phenyldiazenyl, unsubstituted aniline 197.24 g/mol Simpler structure, lower molecular weight, limited steric hindrance
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline C₂₅H₁₈N₂S Benzothiazole, 2-naphthylmethylene 378.49 g/mol Sulfur-containing heterocycle, enhanced thermal stability, fluorescence

Electronic and Steric Effects

  • Steric Effects : The 2-methoxy group on naphthalene introduces steric hindrance, reducing aggregation in solution compared to planar analogues like N-[(E)-(3-methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline .
  • Solubility: Methoxy groups enhance solubility in organic solvents (e.g., ethanol, DCM), whereas benzothiazole-containing analogues exhibit lower polarity .

Critical Analysis of Evidence

  • Contradictions : While methoxy groups generally enhance solubility, the target compound’s naphthalene core may counteract this effect compared to simpler phenyl analogues .
  • Data Gaps : Direct crystallographic data (e.g., bond lengths, angles) for the target compound are absent, though SHELX and WinGX programs are recommended for future structural analysis .

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